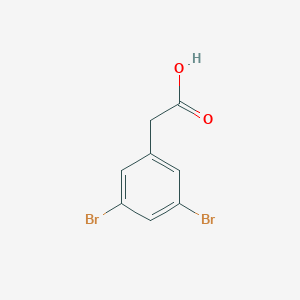

3,5-Dibromophenylacetic acid

Vue d'ensemble

Description

Le sulfamate de [(2r,3s,4r,5r)-5-(6-Amino-9h-purin-9-yl)-3,4-dihydroxytétrahydro-2-furanyl]méthyle est un composé organique complexe connu pour ses propriétés biologiques et chimiques significatives. Ce composé est un dérivé de l'adénosine, où le groupe hydroxyle en position 5’ est remplacé par un groupe sulfamate.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du sulfamate de [(2r,3s,4r,5r)-5-(6-Amino-9h-purin-9-yl)-3,4-dihydroxytétrahydro-2-furanyl]méthyle implique généralement les étapes suivantes :

Matière première : La synthèse commence avec l'adénosine, un nucléoside naturel.

Protection des groupes hydroxyle : Les groupes hydroxyle de l'adénosine sont protégés à l'aide de groupes protecteurs appropriés pour éviter des réactions non souhaitées.

Sulfamation : L'adénosine protégée est ensuite mise à réagir avec le chlorure de sulfamoyle en présence d'une base telle que la pyridine afin d'introduire le groupe sulfamate.

Déprotection : Les groupes protecteurs sont éliminés dans des conditions acides ou basiques pour donner le produit final.

Méthodes de production industrielle

La production industrielle de ce composé suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique :

Synthèse en vrac : De grandes quantités d'adénosine sont soumises aux mêmes étapes de protection, de sulfamation et de déprotection.

Purification : Le produit brut est purifié à l'aide de techniques telles que la cristallisation, la chromatographie ou la recristallisation afin d'obtenir la pureté souhaitée.

Contrôle qualité : Le produit final est soumis à un contrôle qualité rigoureux pour garantir la constance et la pureté.

Analyse Des Réactions Chimiques

Types de réactions

Le sulfamate de [(2r,3s,4r,5r)-5-(6-Amino-9h-purin-9-yl)-3,4-dihydroxytétrahydro-2-furanyl]méthyle subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé à l'aide d'oxydants comme le peroxyde d'hydrogène ou le permanganate de potassium.

Réduction : Des réactions de réduction peuvent être réalisées à l'aide d'agents réducteurs tels que le borohydrure de sodium.

Substitution : Des réactions de substitution nucléophile peuvent se produire au niveau du groupe sulfamate, conduisant à la formation de divers dérivés.

Réactifs et conditions courants

Oxydation : Peroxyde d'hydrogène, permanganate de potassium ; généralement réalisée dans des solvants aqueux ou organiques.

Réduction : Borohydrure de sodium, hydrure de lithium et d'aluminium ; généralement réalisée dans des conditions anhydres.

Substitution : Nucléophiles tels que les amines ou les thiols ; les réactions sont souvent réalisées dans des solvants polaires comme le diméthylsulfoxyde (DMSO).

Principaux produits

Oxydation : Dérivés oxydés avec des modifications de la purine ou du ribose.

Réduction : Formes réduites avec des structures de sulfamate ou de purine modifiées.

Substitution : Divers produits substitués en fonction du nucléophile utilisé.

Applications de la recherche scientifique

Chimie

En chimie, le sulfamate de [(2r,3s,4r,5r)-5-(6-Amino-9h-purin-9-yl)-3,4-dihydroxytétrahydro-2-furanyl]méthyle est utilisé comme élément constitutif pour synthétiser des molécules plus complexes. Sa structure unique permet la création de diverses banques chimiques pour la découverte de médicaments.

Biologie

Biologiquement, ce composé est étudié pour son rôle dans l'inhibition enzymatique. Il a montré un potentiel en tant qu'inhibiteur de l'anhydrase carbonique, une enzyme impliquée dans divers processus physiologiques .

Médecine

En médecine, le composé est exploré pour son potentiel thérapeutique. Sa capacité à inhiber l'anhydrase carbonique en fait un candidat pour le traitement de maladies comme le glaucome, l'épilepsie et certains cancers .

Industrie

Industriellement, le sulfamate de [(2r,3s,4r,5r)-5-(6-Amino-9h-purin-9-yl)-3,4-dihydroxytétrahydro-2-furanyl]méthyle est utilisé dans le développement de produits pharmaceutiques et d'agrochimiques. Ses dérivés sont testés pour leur efficacité et leur sécurité dans diverses applications.

Mécanisme d'action

Le composé exerce ses effets principalement par le biais de l'inhibition enzymatique. Il se lie au site actif de l'anhydrase carbonique, se coordonnant avec l'ion zinc et formant des liaisons hydrogène avec les résidus du site actif. Cette interaction perturbe l'activité de l'enzyme, conduisant à son inhibition .

Applications De Recherche Scientifique

Chemistry

In chemistry, [(2r,3s,4r,5r)-5-(6-Amino-9h-Purin-9-Yl)-3,4-Dihydroxytetrahydro-2-Furanyl]Methyl Sulfamate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

Biologically, this compound is studied for its role in enzyme inhibition. It has shown potential as an inhibitor of carbonic anhydrase, an enzyme involved in various physiological processes .

Medicine

In medicine, the compound is explored for its therapeutic potential. Its ability to inhibit carbonic anhydrase makes it a candidate for treating conditions like glaucoma, epilepsy, and certain cancers .

Industry

Industrially, [(2r,3s,4r,5r)-5-(6-Amino-9h-Purin-9-Yl)-3,4-Dihydroxytetrahydro-2-Furanyl]Methyl Sulfamate is used in the development of pharmaceuticals and agrochemicals. Its derivatives are tested for their efficacy and safety in various applications.

Mécanisme D'action

The compound exerts its effects primarily through enzyme inhibition. It binds to the active site of carbonic anhydrase, coordinating with the zinc ion and forming hydrogen bonds with active site residues. This interaction disrupts the enzyme’s activity, leading to its inhibition .

Comparaison Avec Des Composés Similaires

Composés similaires

Adénosine : Le composé parent, sans le groupe sulfamate.

5’-O-Sulfamoyl-2-chloroadénosine : Un dérivé avec un atome de chlore en position 2’.

5’-O-Sulfamoyl-3-déazaadénosine : Un dérivé avec un cycle purinique modifié.

Unicité

Le sulfamate de [(2r,3s,4r,5r)-5-(6-Amino-9h-purin-9-yl)-3,4-dihydroxytétrahydro-2-furanyl]méthyle est unique en raison de son groupe sulfamate, qui confère des propriétés chimiques et biologiques distinctes. Cette modification améliore sa capacité à inhiber l'anhydrase carbonique, le rendant plus puissant que ses analogues .

Propriétés

IUPAC Name |

2-(3,5-dibromophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Br2O2/c9-6-1-5(3-8(11)12)2-7(10)4-6/h1-2,4H,3H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTQNLWCPZSORSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Br)Br)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00415837 | |

| Record name | 3,5-Dibromophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00415837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188347-49-1 | |

| Record name | 3,5-Dibromobenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=188347-49-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dibromophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00415837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(Trifluoromethyl)phenyl]-2-phenylethanol](/img/structure/B31605.png)